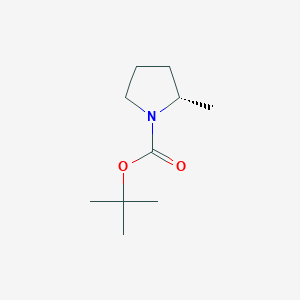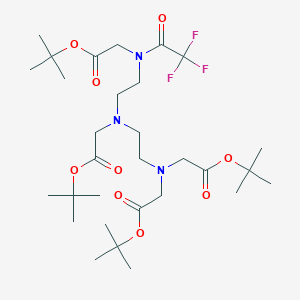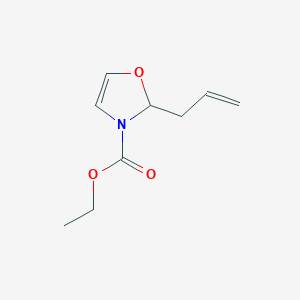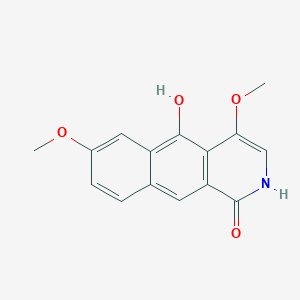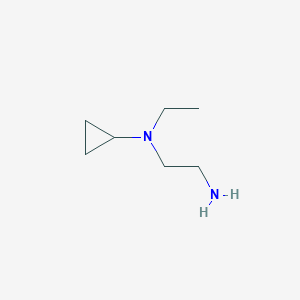
N-(2-aminoethyl)-N-ethylcyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-aminoethyl)-N-ethylcyclopropanamine, also known as this compound, is a useful research compound. Its molecular formula is C7H16N2 and its molecular weight is 128.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analytical Profiling and Detection
- N-(2-aminoethyl)-N-ethylcyclopropanamine, among other arylcyclohexylamines, has been characterized and analyzed using various sophisticated techniques. Advanced methods like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy have been employed for its identification and analysis. Such methods are crucial for the qualitative and quantitative analysis of these compounds in biological matrices, including blood, urine, and vitreous humor (De Paoli et al., 2013).
Role in Convulsion Blockade
- Research has identified the compound's effectiveness in blocking convulsions. For example, 1-Aminocyclopropanecarboxylic acid, a related compound, has shown to be a potent ligand for the glycine modulatory site on the N-methyl-D-aspartate (NMDA) receptor complex. This compound can block convulsions caused by NMDA, suggesting potential therapeutic applications in treating neuropathologies associated with excessive activation of NMDA receptor-coupled cation channels (Skolnick et al., 1989).
Chemical Synthesis and Characterization
- The synthesis and analytical characterization of N-alkyl-arylcyclohexylamines, which include this compound, have been described in detail. These compounds, often used as research chemicals, are synthesized and characterized through multiple methods like high performance liquid chromatography, mass spectrometry, and spectroscopy. Such research is vital for identifying new psychoactive substances and understanding their properties (Wallach et al., 2016).
Potential in Agronomy
- Compounds like 1-Aminocyclopropane-1-Carboxylic Acid (ACC), closely related to this compound, play a significant role in plant growth and development. ACC is a precursor of ethylene, a plant hormone, and is involved in various plant processes. Understanding the mechanism of such compounds can lead to significant advancements in agronomy and plant science (Vanderstraeten & Van Der Straeten, 2017).
Ethylene-Independent Growth Regulation in Plants
- In the realm of plant science, ACC has been identified as playing a role beyond being just a precursor to ethylene. It is involved in regulating plant development and responding to environmental stress, independent of ethylene biosynthesis. This emerging role suggests a broader scope of applications in understanding plant growth and stress responses (Polko & Kieber, 2019).
Wirkmechanismus
Target of Action
A structurally similar compound, n-(2-aminoethyl)-1-aziridineethanamine, is known to inhibit angiotensin-converting enzyme 2 (ace2) . ACE2 plays a crucial role in cardiovascular disease and Severe Acute Respiratory Syndrome .
Mode of Action
The latter compound inhibits ACE2, preventing the constriction of coronary blood vessels and the subsequent increase in vascular resistance and oxygen consumption . This inhibition could potentially lead to a decrease in myocyte hypertrophy and vascular smooth muscle cell proliferation .
Biochemical Pathways
The inhibition of ace2 by n-(2-aminoethyl)-1-aziridineethanamine suggests that the renin-angiotensin system could be one of the pathways affected .
Result of Action
The inhibition of ace2 by n-(2-aminoethyl)-1-aziridineethanamine can prevent the constriction of coronary blood vessels and the subsequent increase in vascular resistance and oxygen consumption . This could potentially lead to a decrease in myocyte hypertrophy and vascular smooth muscle cell proliferation .
Eigenschaften
IUPAC Name |
N'-cyclopropyl-N'-ethylethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-2-9(6-5-8)7-3-4-7/h7H,2-6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRMAYOLQMQWRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)C1CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


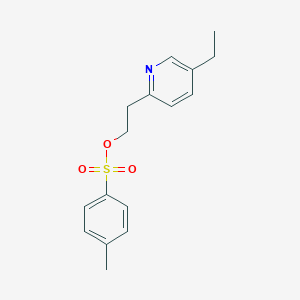

![Sodium;(2S,5R,6R)-6-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B139058.png)
